Methyl vanillate

Descripción general

Descripción

El metil vanilato, también conocido como metil 4-hidroxi-3-metoxibenzoato, es un compuesto orgánico que pertenece a la clase de los ésteres benzoatos. Es el éster metílico del ácido vanílico y se caracteriza por su agradable aroma a vainilla. Este compuesto se encuentra comúnmente en las vainas de vainilla y se utiliza en diversas aplicaciones, incluidos los agentes aromatizantes y los productos farmacéuticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El metil vanilato se puede sintetizar mediante la esterificación del ácido vanílico con metanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción típicamente implica calentar la mezcla bajo condiciones de reflujo para facilitar la formación del éster .

Métodos de Producción Industrial: En entornos industriales, el metil vanilato se produce por la esterificación del ácido vanílico derivado de la lignina, un subproducto de la industria papelera. El proceso implica el uso de metanol y un catalizador ácido, seguido de pasos de purificación para obtener el producto final .

Tipos de Reacciones:

Oxidación: El metil vanilato puede sufrir reacciones de oxidación para formar ácido vanílico.

Reducción: La reducción del metil vanilato puede producir alcohol vanílico.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Borohidruro de sodio.

Sustitución: Varios nucleófilos dependiendo del producto deseado.

Principales Productos Formados:

Oxidación: Ácido vanílico.

Reducción: Alcohol vanílico.

Sustitución: Dependiendo del nucleófilo utilizado, varios benzoatos sustituidos.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of methyl vanillate as an anticancer agent.

- Inhibition of Cancer Cell Proliferation : this compound has been shown to inhibit the proliferation and migration of several cancer cell lines, including ovarian cancer (SKOV3), esophageal squamous carcinoma (OE21), colon cancer (LoVo), and lung adenocarcinoma (A549) cells. The mechanism involves the inhibition of epithelial-mesenchymal transition (EMT) through the suppression of transcription factors such as ZEB2 and Snail .

- Mechanistic Insights : The inhibition of EMT by this compound leads to a significant decrease in vimentin expression and an increase in E-cadherin expression, indicating a shift towards a more epithelial phenotype . Additionally, this compound's dimer, methyl divanillate, exhibits enhanced pro-oxidant activity, which increases reactive oxygen species (ROS) generation, further contributing to its cytotoxic effects against breast cancer cell lines .

Hair Growth Stimulation

This compound has been investigated for its role in promoting hair growth, particularly in cases of androgenetic alopecia (AGA).

- Clinical Studies : A clinical study involving 20 women with AGA demonstrated that topical application of a formulation containing 0.2% this compound increased hair count by 6% and hair mass index by 12% after six months . This effect is attributed to the activation of the WNT/β-catenin signaling pathway, which is crucial for hair follicle development and regeneration .

Antioxidant Properties

This compound is recognized for its antioxidant capabilities, which are essential in mitigating oxidative stress-related diseases.

- Comparative Studies : Research indicates that while this compound exhibits antioxidant properties, its dimerization into methyl divanillate significantly enhances these effects. For instance, methyl divanillate demonstrated a 30-fold increase in antioxidant potency compared to this compound when assessed against DPPH free radicals . This suggests that structural modifications can lead to improved biological activities.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored.

- Antibacterial Effects : this compound has shown effectiveness against various bacterial strains. Its derivatives have been synthesized to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria . This highlights its potential use in developing new antimicrobial agents.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits proliferation/migration of cancer cells | Effective against ovarian, breast, colon cancers |

| Hair Growth | Stimulates hair growth via WNT/β-catenin activation | Increased hair count and mass index in AGA patients |

| Antioxidant | Scavenges free radicals; protects against oxidative stress | Dimerization enhances antioxidant capacity |

| Antimicrobial | Exhibits antibacterial properties | Effective against various bacterial strains |

Mecanismo De Acción

El metil vanilato ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Actúa como un eliminador de radicales libres, protegiendo así las células del daño oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias, reduciendo la inflamación.

Aumento de la masa ósea: Estimula la diferenciación de los osteoblastos, lo que lleva a un aumento de la formación ósea.

Comparación Con Compuestos Similares

El metil vanilato es similar a otros ésteres benzoatos y compuestos fenólicos. Algunos de los compuestos similares incluyen:

Vainillina: El componente principal del extracto de vainilla, utilizado como agente aromatizante.

Ácido Vanílico: El compuesto parental del metil vanilato, utilizado en la síntesis de varios compuestos orgánicos.

Alcohol Vanílico: Un producto de reducción del metil vanilato, utilizado en la síntesis de fragancias y agentes aromatizantes.

Singularidad: El metil vanilato es único debido a su combinación de agradable aroma y posibles propiedades terapéuticas. Su capacidad para actuar como antioxidante y agente antiinflamatorio, junto con su papel en el aumento de la masa ósea, lo diferencia de otros compuestos similares .

Actividad Biológica

Methyl vanillate (MV), a compound derived from vanillin, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores the biological activity of this compound, focusing on its effects on cell proliferation, migration, and its mechanisms of action.

Chemical Structure and Properties

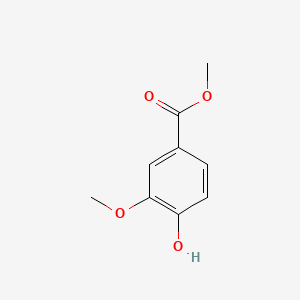

This compound is an aromatic compound with the chemical formula C₈H₈O₃. It is structurally related to vanillin and possesses a methoxy group that contributes to its unique properties. Its molecular structure can be represented as follows:

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Recent studies have demonstrated that this compound plays a significant role in inhibiting epithelial-mesenchymal transition (EMT), a critical process in cancer progression. EMT is characterized by the loss of epithelial characteristics and acquisition of migratory properties, which facilitates metastasis. The following table summarizes key findings related to MV's impact on EMT:

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| SKOV3 (Ovarian Cancer) | Inhibited proliferation and migration | Downregulation of ZEB2 and Snail | |

| HOSEpiC (Normal Ovarian Cells) | No significant effect at low concentrations | - |

In the study involving SKOV3 cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation and migration. Notably, MV treatment led to a significant increase in E-cadherin levels and a decrease in vimentin levels, indicating a reversal of EMT characteristics .

Antitumor Activity

A notable case study highlighted the antitumor effects of this compound on ovarian cancer cells. The results indicated that MV inhibited the expression of key transcription factors involved in EMT, specifically ZEB2 and Snail. This inhibition was linked to decreased cell migration and proliferation, suggesting that this compound could serve as a potential therapeutic agent against ovarian cancer .

Activation of WNT/β-Catenin Signaling Pathway

Another investigation into the biological activity of this compound revealed its ability to activate the WNT/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation and differentiation. The activation of this pathway by MV may contribute to its observed biological effects .

Research Findings

Research has consistently shown that this compound exhibits various biological activities beyond its antitumor properties:

- Antioxidant Activity : MV has been reported to possess antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that this compound may inhibit inflammatory pathways, providing potential benefits in inflammatory diseases.

- Antimicrobial Properties : Preliminary findings indicate that MV may exhibit antimicrobial activity against certain pathogens.

Propiedades

IUPAC Name |

methyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWTXUYLKBHMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074345 | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-74-6 | |

| Record name | Methyl vanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl vanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vanillate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl vanillate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl vanillate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VANILLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXG8QSO3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl vanillate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.